N-(3-bromophenyl)-2,3-dichlorobenzamide
Description
N-(3-Bromophenyl)-2,3-dichlorobenzamide is a halogenated benzamide derivative characterized by a 2,3-dichlorobenzoyl group attached to a 3-bromophenylamine moiety. This compound is of interest in synthetic organic chemistry and medicinal research due to its structural features, which include electron-withdrawing substituents (Cl and Br) that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-bromophenyl)-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(15)12(10)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYIBDTYLMZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,3-dichlorobenzamide typically involves the reaction of 3-bromoaniline with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, leading to the formation of corresponding amines or carboxylic acids.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted anilines or thiophenes.
Oxidation Products: Carboxylic acids or nitro compounds.
Reduction Products: Amines or alcohols.
Scientific Research Applications
N-(3-Bromophenyl)-2,3-dichlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,3-dichlorobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in halogen substitution patterns and aromatic ring positions, impacting their physicochemical and biological behaviors:
Key Observations :
Cu-Catalyzed Intramolecular O-Arylation :
- Target Compound: Not explicitly tested, but analogs like N-(2-bromophenyl)-3,5-dichlorobenzamide achieved 86% yield under Cu(OAc)₂/DPPAP catalysis in water. Substituent positions (ortho vs. meta/para) critically influence reactivity .
- Comparison : Electron-withdrawing groups (e.g., Cl, Br) generally stabilize transition states in O-arylation, but steric effects from 2,3-dichloro substitution may reduce efficiency compared to 3,5-dichloro derivatives .
Cytotoxicity
- BATU-04 (3,4-dichloro analog): Exhibited cytotoxicity with IC₅₀ values comparable to 5-fluorouracil, attributed to the thiourea group enhancing membrane permeability .
- Target Compound: No direct data, but the 2,3-dichloro pattern may offer distinct electronic effects for DNA intercalation or enzyme inhibition.
Neurological Targets
- BPDBA (2,4-dichloro analog): Non-competitive hBGT1 inhibitor with selectivity over other GABA transporters, highlighting the role of dichloro substitution in target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
